1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
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Structure-Based Search for New Inhibitors of Cholinesterases
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involves the design of new cholinesterase inhibitors for the treatment of Alzheimer’s disease . Different structure-based design strategies were followed, including the modification of compounds from a previously developed library and a fragment-based design approach .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : Synthesis and biological evaluation of selected candidates confirmed that the designed compounds were acetylcholinesterase inhibitors with IC 50 values in the mid-nanomolar to low micromolar range .
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Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the Cannizzaro reaction, which is sometimes useful for the preparation of substituted benzoic acid and/or benzyl alcohols .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : The synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid was successfully achieved .
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Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : The synthesis of benzene derivatives was successfully achieved .
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1-(3-Chlorobenzyl)piperazine
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and recreational drugs .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : The synthesis of 1-(3-Chlorobenzyl)piperazine was successfully achieved .
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Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the Cannizzaro reaction, which is sometimes useful for the preparation of substituted benzoic acid and/or benzyl alcohols .
- Methods of Application : The specific experimental procedures and technical details are not provided in the summary. For detailed procedures, the original research paper should be referred .
- Results or Outcomes : The synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid was successfully achieved .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying how to safely handle and dispose of the compound.
Future Directions
This would involve identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying the compound’s behavior in new reactions, or exploring new applications for the compound.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For “1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid”, more specific information would likely require further experimental studies.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJFYFYMPDTGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195708 | |
Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
1295542-31-2 | |
Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1295542-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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